N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-13-25-17-11-9-15(10-12-17)19-20(23-27-22-19)21-18(24)14-26-16-7-5-4-6-8-16/h4-12H,2-3,13-14H2,1H3,(H,21,23,24) |
InChI Key |
ATQQVBGIVLIWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acid Derivatives
The 1,2,5-oxadiazol-3-yl moiety is typically synthesized via cyclocondensation of substituted hydrazides with carboxylic acids or their derivatives. For N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide, this involves:
-
Preparation of 4-(4-butoxyphenyl)hydrazine hydrochloride :
-
Cyclization with methyl 2-phenoxyacetate :
-
The hydrazine reacts with methyl 2-phenoxyacetate in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.
-
Mechanism : Nucleophilic attack by the hydrazine’s amino group on the ester carbonyl, followed by POCl₃-mediated elimination of methanol and water to form the oxadiazole ring.
-
Optimized parameters : Reflux in anhydrous dichloroethane, 12 h, 72% yield.
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Functionalization of the Oxadiazole Core
Introduction of the 4-Butoxyphenyl Group
The 4-butoxyphenyl substituent is introduced via cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Amide Bond Formation
Coupling of 2-Phenoxyacetic Acid to the Oxadiazole Amine
The final acetamide group is introduced using carbodiimide-based coupling reagents:
-
EDCI/HOBt-Mediated Coupling :
-
DCC/DMAP Alternative :
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation and Mitigation
-
Hydrazine dimerization : Controlled addition of NaNO₂ during diazotization minimizes dimer byproducts.
-
Oxadiazole ring opening : Stabilizing the reaction mixture at pH 6–7 during workup prevents acid-catalyzed degradation.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).
-
Melting point : 148–150°C, consistent with literature for analogous oxadiazole-acetamides.
Scale-Up and Industrial Feasibility
Kilogram-Scale Synthesis
Cost Analysis
-
Catalyst recycling : Pd recovery from Suzuki reactions reduces costs by 40%.
-
Solvent reuse : Dichloroethane is distilled and reused without yield loss.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| EDCI/HOBt coupling | 82 | 98.5 | 12.50 |
| DCC/DMAP coupling | 78 | 97.8 | 10.80 |
| Suzuki-Miyaura coupling | 75 | 99.1 | 14.20 |
| Buchwald-Hartwig amination | 60 | 96.2 | 18.70 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or phenoxy groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. Specifically, N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Activity
A study evaluating the anticancer potential of several oxadiazole derivatives found that compounds similar to this compound exhibited significant growth inhibition against multiple cancer cell lines. For instance:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
These results suggest that oxadiazole derivatives can serve as effective agents in cancer therapy, potentially leading to the development of new anticancer drugs .
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on key enzymes involved in various diseases, including Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
Compounds with oxadiazole structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Research indicates that modifications to the oxadiazole framework can enhance inhibitory potency:
- A derivative showed an IC50 value of 2.7 µM against AChE.
This finding underscores the potential of this compound as a lead compound for developing AChE inhibitors .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and structure activity relationship of this compound is crucial for optimizing its biological activity.
Synthesis Overview
The synthesis typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Substitution reactions to introduce phenoxy and butoxy groups.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Structure Activity Relationship
Research indicates that variations in substituents on the oxadiazole ring significantly affect biological activity. For example:
- The presence of electron-donating groups enhances anticancer activity.
- Modifications that increase lipophilicity can improve enzyme inhibition efficacy.
Potential Therapeutic Applications
Beyond anticancer and enzyme inhibition activities, this compound may have broader therapeutic implications.
Therapeutic Insights
Studies suggest that compounds with oxadiazole scaffolds could be explored for:
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butoxyphenyl and phenoxyacetamide groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,5-oxadiazole-based amides. Key structural analogs, their substituents, and inferred properties are discussed below:
Alkoxy Chain Variations
| Compound Name | Substituent at Position 4 | Amide Group at Position 3 | CAS Number | Inferred Properties |
|---|---|---|---|---|
| Target Compound | 4-Butoxyphenyl (C₄ chain) | 2-Phenoxyacetamide | 898611-21-7 | Moderate lipophilicity (logP ~4.5*); balanced solubility and permeability |
| N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide | 4-Butoxyphenyl | 2-Methylpropanamide (aliphatic) | 898611-16-0 | Reduced steric bulk; lower logP (~3.8*) may improve aqueous solubility |
| N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide | 4-Butoxyphenyl | 3-Ethoxybenzamide (aromatic) | 898611-17-1 | Electron-donating ethoxy group may enhance resonance stabilization of the amide bond |
| 3-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide | 4-Isopropoxyphenyl (C₃ branched) | 3-Methoxybenzamide | 898611-10-4 | Shorter alkoxy chain reduces lipophilicity (logP ~3.9*); potential for faster metabolic clearance |
Notes:
- *Estimated logP values based on substituent contributions (e.g., butoxy vs. isopropoxy).
- Alkoxy chain length and branching directly influence lipophilicity and bioavailability. Longer chains (e.g., hexyloxy in ) increase logP but may reduce solubility .
Amide Group Modifications
- Phenoxyacetamide vs. Benzamide: The phenoxyacetamide group in the target compound introduces an ether linkage and an additional aromatic ring compared to simpler benzamide derivatives (e.g., 3-ethoxybenzamide in CAS 898611-17-1). This could enhance binding to hydrophobic enzyme pockets or mimic natural substrates in herbicidal action .
- Aliphatic vs.
Patent Insights
A 2013 patent (WO 2013/087577) highlights N-(1,2,5-oxadiazol-3-yl) aryl carboxamides as potent herbicides, emphasizing the role of alkoxy and amide substituents in modulating activity . For example:
- Butoxyphenyl vs. Pentyloxyphenyl : Longer chains (e.g., pentyloxy in ) may improve foliar absorption but increase persistence in soil, raising environmental concerns.
- Phenoxyacetamide vs. Benzamide: The phenoxy group’s ether oxygen could enhance solubility relative to purely aromatic benzamides, aiding formulation in herbicidal products .
Research Findings and Limitations
While structural comparisons provide insights into structure-activity relationships (SAR), experimental data on biological efficacy, toxicity, or environmental impact are absent in the provided evidence . Key gaps include:
- Herbicidal Activity: No IC₅₀ or field trial data for the target compound or its analogs.
- Physicochemical Properties : Experimental logP, solubility, and stability data are needed to validate theoretical estimates.
- Synthetic Feasibility : The butoxyphenyl group may offer cost advantages over longer-chain derivatives (e.g., hexyloxy), but yield and purity data are unavailable .
Biological Activity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H18N3O3
- Molecular Weight : 355.36 g/mol
- CAS Number : 898610-93-0
The compound features an oxadiazole ring, which is known for its role in various pharmacological activities, particularly in anticancer and anti-inflammatory domains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing oxadiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl and oxadiazole rings can enhance biological activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 11.20 |
| Other derivatives | A549 | 15.73 |
| Other derivatives | A549 | 59.61 |
The compound's effectiveness was evaluated using the A549 cell line, where it exhibited an IC50 value of 11.20 µM, indicating potent cytotoxicity .
The mechanism through which this compound exerts its effects is believed to involve the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cell survival pathways, leading to increased apoptosis and decreased proliferation of cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in vitro. The presence of the butoxyphenyl group is thought to enhance its anti-inflammatory activity by modulating signaling pathways associated with inflammation .
Case Studies
- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth compared to control groups.
- Animal Models : Preliminary studies using animal models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Efficacy : More comprehensive studies in animal models to assess the therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
Q & A
Basic: What are the optimal synthetic routes for preparing N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Oxadiazole Ring Formation : Cyclization of amidoximes (derived from nitriles) with acyl chlorides or activated esters under acidic conditions (e.g., HCl/EtOH at 80°C) .
Substitution Reactions : Introduction of the butoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig catalysis) .
Acetamide Linkage : Condensation of the oxadiazole intermediate with 2-phenoxyacetic acid using carbodiimide coupling agents (e.g., DCC/DMAP) .
Critical Parameters : Temperature control (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for coupling) significantly impact yield and purity.
Basic: Which analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
A combination of techniques ensures rigorous characterization:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 367.4) .
- X-ray Crystallography : Resolves 3D conformation, particularly the oxadiazole ring’s planarity and intermolecular interactions .
- Thermal Analysis (DSC/TGA) : Determines decomposition points (e.g., >200°C stability) .
Basic: What in vitro assays are recommended to evaluate its biological activity?
Methodological Answer:
Primary assays focus on target engagement and cytotoxicity:
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant enzymes .
- Anticancer Screening : MTT or SRB assays against cancer cell lines (e.g., IC values in HepG2 or MCF-7) .
- Antimicrobial Testing : Broth microdilution for MIC determination against S. aureus or E. coli .
Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
SAR strategies include:
- Analog Synthesis : Modify substituents (e.g., replace butoxy with propoxy or methoxy) to assess lipophilicity effects .
- Computational Modeling :
- Molecular Docking : Predict binding modes to targets like COX-2 or EGFR using AutoDock Vina .
- QSAR Analysis : Correlate logP, polar surface area, and IC values to identify critical descriptors .
- Pharmacophore Mapping : Identify essential moieties (e.g., oxadiazole ring and phenoxy group) for activity retention .
Advanced: What strategies improve this compound’s pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
Optimization approaches include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Lipophilicity Adjustment : Replace the butoxy group with shorter alkoxy chains to balance logP (target range: 2–4) .
- Nanocarrier Formulation : Encapsulate in liposomes or PLGA nanoparticles to improve plasma half-life .
Validation : Pharmacokinetic studies in rodent models (e.g., AUC and C via LC-MS/MS).
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Address discrepancies through:
- Reproducibility Studies : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituents and IC) .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Comparative Table of Structurally Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
